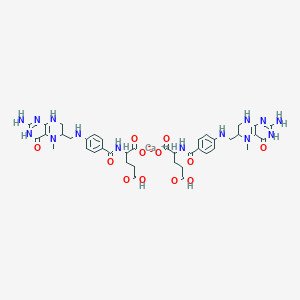

Calciuml-5-methyltetrahydrofolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium L-5-methyltetrahydrofolate is a synthetic derivative of folic acid, which is the predominant, naturally occurring form of folate. It is commonly used as a nutrient supplement in dietary supplements, foods for special dietary uses, and other foods. This compound is known for its stability and bioavailability, making it a preferred alternative to folic acid in various applications .

準備方法

Calcium L-5-methyltetrahydrofolate is synthesized by reducing folic acid to tetrahydrofolic acid, followed by methylation and diastereoselective crystallization in water to form the calcium salt. One method involves the reduction of folic acid using sodium borohydride, condensation with formaldehyde, and further reduction with sodium borohydride to produce L-5-methyltetrahydrofolate, which is then crystallized as the calcium salt . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

化学反応の分析

Calcium L-5-methyltetrahydrofolate undergoes various chemical reactions, including:

Reduction: The reduction of folic acid to tetrahydrofolic acid using sodium borohydride.

Methylation: The methylation of tetrahydrofolic acid to form 5-methyltetrahydrofolate.

Crystallization: The diastereoselective crystallization of 5-methyltetrahydrofolate as its calcium salt.

Common reagents used in these reactions include sodium borohydride, formaldehyde, and calcium salts. The major product formed from these reactions is calcium L-5-methyltetrahydrofolate .

科学的研究の応用

Calcium L-5-methyltetrahydrofolate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its role in cellular metabolism and as a cofactor in enzymatic reactions.

Medicine: Used in dietary supplements to improve folate status, particularly during pregnancy to reduce the risk of neural tube defects.

Industry: Used in the fortification of foods and as a stable form of folate in various nutritional products.

作用機序

Calcium L-5-methyltetrahydrofolate exerts its effects by participating in the folate cycle. It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and is used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases (also called methionine synthases). This process is crucial for maintaining proper cellular function and preventing the accumulation of homocysteine, which is associated with various health issues .

類似化合物との比較

Calcium L-5-methyltetrahydrofolate is often compared with folic acid, the synthetic form of folate. While both compounds have comparable physiological activity, bioavailability, and absorption at equimolar doses, calcium L-5-methyltetrahydrofolate has some advantages:

Bioavailability: It is more readily absorbed and utilized by the body compared to folic acid.

Stability: It is more stable in various formulations, making it suitable for use in supplements and fortified foods.

Reduced Interaction with Drugs: It has a reduced interaction with drugs that inhibit dihydrofolate reductase, making it a safer option for individuals on certain medications.

Similar compounds include:

Folic Acid: The synthetic form of folate used in supplements and fortified foods.

Levomefolic Acid: Another form of folate used in various medical applications.

特性

分子式 |

C40H48CaN14O12 |

|---|---|

分子量 |

957.0 g/mol |

IUPAC名 |

calcium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2 |

InChIキー |

JMNIIIQOMSQWJN-UHFFFAOYSA-L |

正規SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one](/img/structure/B11933250.png)

![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)

![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)

![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)

![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)